molecular formula C25H24FN5O2 B11142346 N-cyclohexyl-7-[(4-fluorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N-cyclohexyl-7-[(4-fluorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11142346
M. Wt: 445.5 g/mol
InChI Key: USHHKKVHMVNYOS-UHFFFAOYSA-N
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Description

N-cyclohexyl-7-[(4-fluorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique structure that includes a cyclohexyl group, a fluorophenyl group, and a triazatricyclo framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-7-[(4-fluorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the triazatricyclo framework: This can be achieved through a series of cyclization reactions involving appropriate starting materials.

    Introduction of the cyclohexyl group: This step often involves nucleophilic substitution reactions.

    Attachment of the fluorophenyl group: This can be done through electrophilic aromatic substitution or other suitable methods.

    Formation of the imino and oxo groups: These functional groups are introduced through oxidation and condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and other process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-7-[(4-fluorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert imino groups to amines or oxo groups to alcohols.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be used to modify the aromatic ring or other parts of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and various nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-cyclohexyl-7-[(4-fluorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[840

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.

    Materials Science: Its structural properties could be exploited in the design of new materials with specific electronic or mechanical properties.

    Biological Research: The compound could be used as a probe to study biological pathways or as a tool in biochemical assays.

    Industrial Applications: Its chemical stability and reactivity make it useful in various industrial processes, including catalysis and polymerization.

Mechanism of Action

The mechanism of action of N-cyclohexyl-7-[(4-fluorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays and molecular docking simulations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-7-[(4-fluorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide stands out due to its specific combination of functional groups and structural features. The presence of the cyclohexyl group, fluorophenyl group, and triazatricyclo framework gives it unique chemical and physical properties that can be exploited in various applications.

Properties

Molecular Formula

C25H24FN5O2

Molecular Weight

445.5 g/mol

IUPAC Name

N-cyclohexyl-7-[(4-fluorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C25H24FN5O2/c26-17-11-9-16(10-12-17)15-31-22(27)19(24(32)28-18-6-2-1-3-7-18)14-20-23(31)29-21-8-4-5-13-30(21)25(20)33/h4-5,8-14,18,27H,1-3,6-7,15H2,(H,28,32)

InChI Key

USHHKKVHMVNYOS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CC5=CC=C(C=C5)F

Origin of Product

United States

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